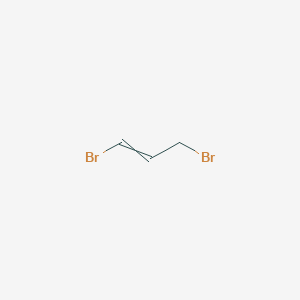

1,3-Dibromopropene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C3H4Br2 |

|---|---|

分子量 |

199.87 g/mol |

IUPAC 名称 |

1,3-dibromoprop-1-ene |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2 |

InChI 键 |

JWQMKMSVOYQICF-UHFFFAOYSA-N |

规范 SMILES |

C(C=CBr)Br |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Dibromopropane

Classical and Contemporary Synthesis Pathways

Traditional methods for preparing 1,3-dibromopropane (B121459) often involve direct bromination reactions or conversions from readily available diols.

One established method for synthesizing 1,3-dibromopropane involves the free radical addition reaction between allyl bromide and hydrogen bromide (HBr). fishersci.caereztech.comontosight.aithegoodscentscompany.comnih.gov This pathway selectively introduces bromine atoms at the terminal positions of the propane (B168953) chain, facilitated by a free radical mechanism. The reaction conditions typically involve the combination of these precursors to achieve the desired dibrominated alkane.

1,3-Dibromopropane can also be efficiently synthesized from 1,3-propanediol (B51772). A common laboratory procedure involves reacting 1,3-propanediol with sodium bromide (NaBr) in the presence of concentrated sulfuric acid (H₂SO₄). This method proceeds by the acid-catalyzed conversion of the diol to the dibrominated product. A detailed experimental procedure for this conversion has been reported, involving charging a reaction flask with distilled water, anhydrous sodium bromide, and 1,3-propanediol. Concentrated sulfuric acid is then added dropwise, and the mixture is subsequently refluxed. The crude product, typically forming two layers, is then purified by vacuum distillation.

The reaction conditions and typical outcomes for this conversion are summarized in the table below:

| Reactant | Amount (mmol) | Solvent/Catalyst | Temperature/Conditions | Product | Yield (g) | Purity (%) |

| 1,3-Propanediol | 600 | H₂O, H₂SO₄ | Reflux for 2 hours | 1,3-Dibromopropane | 100.24 | Clear, colorless |

| Anhydrous NaBr | 1500 | |||||

| 90% Sulfuric Acid | 2500 |

Alternatively, phosphorus tribromide (PBr₃) is a widely utilized reagent for the conversion of alcohols to alkyl bromides, often providing higher yields compared to hydrobromic acid and mitigating issues such as carbocation rearrangement. While specific details for its direct application to 1,3-propanediol for 1,3-dibromopropane synthesis were not detailed in the provided sources, PBr₃ is a recognized reagent for such transformations in organic chemistry.

Mechanochemical Approaches in 1,3-Dibromopropane Derivatization

Mechanochemistry, particularly ball milling, offers a solvent-free or low-solvent alternative for chemical syntheses and derivatizations, promoting greener chemical processes.

1,3-Dibromopropane has been effectively employed as an alkylating agent in mechanochemical N-alkylation reactions with imide derivatives, utilizing ball milling techniques. This solvent-free approach represents a significant advancement towards more environmentally friendly synthetic methodologies. The reaction of norbornene endo-succinimide with 1,3-dibromopropane in a ball mill has been investigated as a model system for optimizing reaction conditions. During the ball-milling process (e.g., Retsch MM400 mill at 30 Hz with a stainless steel vial and steel ball), both mono-alkylation and bis-alkylation products can be formed. Potassium carbonate (K₂CO₃) has been identified as an effective base for these reactions, with optimal results achieved using an excess of both the dibromide and the carbonate. This mechanochemical method is broadly applicable to various imides and alkyl halides, offering a viable alternative to classical solution-based conditions.

Catalytic Strategies for 1,3-Dibromopropane Functionalization

Beyond its direct synthesis, 1,3-dibromopropane serves as a crucial building block in various functionalization reactions, often facilitated by catalytic systems.

1,3-Dibromopropane is a valuable precursor for the synthesis of heterocycles, enabling the formation of three- to five-membered rings, including aziridines, pyrrolidines, pyrroles, epoxides, and other cyclic ethers. ereztech.comontosight.ai In the realm of catalytic strategies, palladium-catalyzed reactions are particularly significant for constructing complex molecular architectures. Palladium(II) acetate, for instance, is a widely used catalyst in organic synthesis.

Specifically, 1,3-dibromopropane has been utilized as a biselectrophile in palladium-catalyzed annulation reactions. For example, the annulation of indoles has been explored using 1,3-dibromopropane in the presence of PdCl₂(MeCN)₂ as a catalyst and norbornene as a transpositional ligand. This approach facilitated ring formation at the C2 and N positions of the indole, leading to five-membered rings, while six-membered ring annulation occurred at the C2 and C3 positions. researchgate.net This demonstrates the utility of 1,3-dibromopropane in constructing diverse heterocyclic systems through sophisticated catalytic pathways.

Copper-Mediated Photochemical Reactions with Electron-Deficient Olefins

Copper-mediated photochemical reactions involving electron-deficient olefins are a recognized area in organic synthesis, often employed for various transformations such as the chloramination of alkenes or carboxyalkylation researchgate.netsigmaaldrich.comchemicalbook.com. These reactions typically involve radical generation and subsequent bond formation. However, these methodologies are not commonly reported as direct synthetic routes for 1,3-Dibromopropene. Instead, 1,3-dibromopropane or its derivatives have been utilized as starting materials in copper-catalyzed photochemical reactions with electron-deficient olefins to prepare other compounds, such as 1,5-dibromopentane (B145557) derivatives, which can then be further transformed into cyclopentane (B165970) derivatives rxchemicals.com. This highlights 1,3-dibromopropane as a reactant in such schemes, rather than a product of these specific photochemical syntheses.

Organocopper Nanocatalysis in Azide-Alkyne Cycloaddition (CuAAC)

Organocopper nanocatalysis, particularly in the context of Azide-Alkyne Cycloaddition (CuAAC), is a prominent "click chemistry" reaction nih.gov. This reaction is highly efficient and selective for the formation of 1,2,3-triazoles from organic azides and terminal alkynes nih.gov. While organocopper nanocatalysts are valuable tools in modern synthetic chemistry for creating complex molecular structures, the CuAAC reaction itself is fundamentally designed for triazole formation and is not a synthetic pathway for the preparation of simple halogenated hydrocarbons like this compound or 1,3-Dibromopropane nih.gov. Therefore, this specific methodology is not relevant to the synthesis of this compound.

Ionic Liquid-Promoted Condensation Reactions

Ionic liquids serve as environmentally friendly and efficient media for various organic transformations, including condensation reactions. These reactions typically involve the joining of two molecules, often with the elimination of a small molecule like water. Examples include Knoevenagel condensation for synthesizing electrophilic olefins and the synthesis of benzodiazepine (B76468) derivatives. While ionic liquids can promote a range of condensation reactions, there is no direct evidence from the provided search results indicating that ionic liquid-promoted condensation reactions are used for the synthesis of this compound. In some cases, 1,3-dibromopropane has been reported as a reactant in condensation reactions, such as with caffeine (B1668208) to form certain products. This suggests that these methods are not aimed at synthesizing this compound.

Strategic Use in Retrosynthetic Analysis for Complex Molecule Construction

Retrosynthetic analysis is a powerful intellectual tool in organic chemistry, introduced by E. J. Corey, which involves working backward from a target molecule to identify simpler starting materials and plausible synthetic routes chemicalbook.com. This methodology relies on "transforms" (the reverse of known synthetic reactions) and the concept of "synthons" (hypothetical molecular fragments) and their "synthetic equivalents" (actual chemical reagents).

For complex molecule construction, difunctionalized compounds often serve as key building blocks in retrosynthetic strategies. For instance, 1,3-difunctionalized compounds, such as 1,3-dibromopropane, are frequently employed as C3-bridging agents to form three-membered rings (like cyclopropane) or to introduce a three-carbon chain with specific functionalities nih.govfishersci.atsciencemadness.org.

While 1,3-dibromopropane is a well-established synthon in the construction of various complex structures due to its two reactive bromine atoms at the termini of a three-carbon chain, the specific application of this compound in retrosynthetic analysis for complex molecule construction is not extensively detailed in the provided literature. However, like other unsaturated halogenated compounds, this compound could theoretically be considered in retrosynthetic pathways where a C3 unit with a double bond and two bromine atoms is required, potentially leading to diverse ring systems or functionalized chains through various addition or coupling reactions. The utility would depend on the specific target molecule's structure and the available transforms.

Data Tables

Table 1: Key Physical Properties of 1,3-Dibromopropane

| Property | Value |

| Chemical Formula | C₃H₆Br₂ nih.govwikipedia.org |

| Molar Mass | 201.89 g/mol nih.govwikipedia.org |

| Appearance | Colorless to light-yellow liquid nih.govlobachemie.comwikipedia.org |

| Density | 1.989 g/mL at 25 °C nih.govwikipedia.org |

| Melting Point | -34 °C to -36 °C nih.govlobachemie.comwikipedia.org |

| Boiling Point | 167 °C nih.govlobachemie.comwikipedia.org |

| Flash Point | 54 °C to 56 °C nih.govlobachemie.com |

| Solubility in Water | 1.68 g/L at 30 °C nih.gov |

| Refractive Index (nD) | 1.524 at 20 °C or 15 °C nih.govwikipedia.org |

Chemical Reactivity and Mechanistic Studies of 1,3 Dibromopropane

Elimination Reactions and Unsaturation Pathways

While general elimination reactions (dehydrohalogenation) of dihaloalkanes typically lead to the formation of alkenes or alkynes, the specific structural arrangement of bromine atoms in 1,3-dibromopropane (B121459) (bromines on the terminal carbons of a three-carbon chain) favors intramolecular elimination pathways. fishersci.nlwikipedia.org Unlike vicinal or geminal dihalides that readily undergo E2 elimination to form linear unsaturated products, 1,3-dibromopropane's primary elimination-driven unsaturation pathway involves ring formation. fishersci.nlwikipedia.org

The molecule can undergo elimination of both bromine atoms, often facilitated by metals, to form a cyclic structure. This process is a form of reductive elimination, where the formal "unsaturation" is introduced in the form of a highly strained, three-membered ring. The reactivity of primary alkyl halides like 1,3-dibromopropane can also involve SN2 mechanisms, but in the context of forming unsaturated systems or rings, elimination pathways become significant. americanelements.com

Intramolecular Cyclization Processes (e.g., Freund Reaction for Cyclopropane (B1198618) Synthesis)

One of the most historically significant and chemically illustrative reactions of 1,3-dibromopropane is its intramolecular cyclization to form cyclopropane. This reaction, known as the Freund reaction, was utilized by August Freund in 1881 for the first synthesis of cyclopropane. nih.govnih.gov

Mechanism of the Freund Reaction: The Freund reaction typically involves the treatment of 1,3-dibromopropane with metallic zinc. americanelements.comamericanelements.com The proposed mechanism proceeds through several key steps:

Oxidation of Zinc: Metallic zinc (Zn) acts as a reducing agent, undergoing oxidation to Zn²⁺ and releasing two electrons. americanelements.com

Formation of Carbanion: These electrons are donated to one of the carbon atoms bonded to a bromine atom, leading to the homolytic cleavage of the carbon-bromine bond and the formation of a carbanion intermediate. americanelements.comamericanelements.com

Table 1: Freund Reaction Conditions and Product

| Reactant | Reagent | Product | Notes |

| 1,3-Dibromopropane | Metallic Zinc | Cyclopropane | First synthesis of cyclopropane (1881). Yield can be improved with zinc compared to sodium. nih.govamericanelements.com |

| 1,3-Dibromopropane | Sodium | Cyclopropane | Original Freund reaction conditions. ontosight.aiwikipedia.org |

Beyond cyclopropane, 1,3-dibromopropane can participate in other intramolecular cyclization reactions to form different ring sizes. For instance, it can be used in the synthesis of cyclobutane (B1203170) derivatives. The reaction of 1,3-dibromopropane with diethyl malonate in the presence of a base, such as sodium ethoxide, yields a cyclized product, cyclobutane-1,1-dicarboxylic acid diethyl ester. Subsequent hydrolysis and decarboxylation can lead to cyclobutane-carboxylic acid or cyclobutane. fishersci.comcenmed.com

Analogous cyclization processes, such as nickel-catalyzed intramolecular cross-electrophile coupling reactions of 1,3-dimesylates (structurally similar to dibromides), have also been developed for cyclopropane synthesis, highlighting the broader applicability of this bridging strategy. thegoodscentscompany.com

Cascade and Domino Reactions Initiated by 1,3-Dibromopropane

1,3-Dibromopropane's dual electrophilic centers make it an ideal building block for cascade and domino reactions, which are multi-step chemical transformations occurring sequentially in a single reaction vessel without intermediate isolation. americanelements.comnih.govamericanelements.com These reactions offer significant advantages in terms of atom economy, time, labor, and waste reduction, aligning with green chemistry principles. americanelements.com

Table 2: Examples of Cascade/Domino Reactions with 1,3-Dibromopropane

| Reaction Type | Substrate(s) | Catalyst/Conditions | Product Type | Reference |

| Annulation Reaction (C-H Functionalization) | Indoles | PdCl₂(MeCN)₂ (Palladium(II) chloride bis(acetonitrile)), Norbornene | Five-membered rings (C2 and N positions), Six-membered rings (C2 and C3 positions) | fishersci.sewikipedia.org |

| Alkylation/Cyclization | Ethyl acetoacetate | Base | Cyclic ethers (via C-alkylation then O-alkylation) | cenmed.com |

| Cyclization/Click Chemistry | N-propargyl sulfonamide (with azide (B81097) intermediate) | Organocopper nanocatalyst | 1,2,3-Triazole-based sulfonamides | nih.gov |

| Spirocyclization | Indene-1,3-dione | Phase-transfer catalyst, Ultrasonic conditions | Spiro[cyclobutane-1,2'-indene]-1',3'-dione | wikidata.org |

In annulation reactions, 1,3-dibromopropane serves as a biselectrophile. For example, it has been successfully employed in the palladium(II)-catalyzed and norbornene-mediated annulation of indoles. This cascade process facilitates the formation of five-membered rings by reacting at the C2 and N positions of the indole, and six-membered rings by reacting at the C2 and C3 positions. This strategy has been applied to the direct synthesis of 1,2,3,4-tetrahydrocarbazoles. fishersci.sewikipedia.org

Furthermore, 1,3-dibromopropane can initiate cyclization processes through sequential alkylation steps. In reactions with ethyl acetoacetate, it can undergo initial C-alkylation, followed by further deprotonation and intramolecular O-alkylation, leading to the formation of cyclic ethers. cenmed.com Its reactivity also extends to the synthesis of spiro compounds, such as spiro[cyclobutane-1,2'-indene]-1',3'-dione, when reacted with indene-1,3-dione under specific conditions involving phase-transfer catalysis and ultrasonic irradiation. wikidata.org These examples underscore 1,3-dibromopropane's utility in constructing complex molecular architectures through efficient, multi-step, one-pot transformations.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

1,3-Dibromopropene serves as a valuable precursor in the synthesis of various complex organic molecules, leveraging its reactivity to form cyclic structures.

This compound has been effectively utilized in the synthesis of aziridines. For instance, the reaction of chiral imines with an excess of this compound in tetrahydrofuran (B95107) (THF) at 50 °C for two hours, with a rotation speed of 1000 rpm, has been shown to yield trans-vinylaziridines. These reactions proceed with moderate yields and high diastereoselectivities, highlighting this compound's role in introducing vinyl groups into the aziridine (B145994) ring system.

While aziridines are a confirmed application, detailed research findings specifically demonstrating the use of this compound as a direct precursor for pyrrolidines and pyrroles are not extensively detailed in the current literature search for this specific compound.

Specific detailed research findings on the direct application of this compound in the synthesis of sulfur-containing heterocycles were not extensively detailed in the provided search results.

Specific detailed research findings on the direct application of this compound in the construction of bridged and polycyclic systems were not extensively detailed in the provided search results.

Role in Polymer and Material Development

Specific detailed research findings on the direct application of this compound as a cross-linking agent in polymeric architectures were not extensively detailed in the provided search results.

Specific detailed research findings on the direct application of this compound in the functionalization of surfaces and nanomaterials were not extensively detailed in the provided search results.

Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental characterization of 1,3-dibromopropane (B121459). The symmetry of the 1,3-dibromopropane molecule results in a relatively simple spectrum. The molecule, Br-CH₂-CH₂-CH₂-Br, has two chemically distinct types of protons: those on the central carbon (C2) and those on the terminal carbons (C1 and C3) adjacent to the bromine atoms.

In the ¹H NMR spectrum, the protons on the terminal CH₂ groups are chemically equivalent, as are the protons on the central CH₂ group. The signal for the terminal protons (C1-H and C3-H) appears further downfield due to the deshielding effect of the electronegative bromine atoms. These protons are coupled to the two adjacent protons on the central carbon, resulting in a triplet signal according to the n+1 rule. brainly.com Conversely, the protons on the central carbon (C2-H) are coupled to the four equivalent protons on the two neighboring carbons, leading to a quintet (or multiplet) signal. brainly.com

The ¹³C NMR spectrum is simpler, showing two distinct signals corresponding to the two unique carbon environments. The terminal carbons (C1 and C3) attached to the bromine atoms appear as one signal, while the central carbon (C2) appears as a separate signal. nih.gov

Detailed spectral data for 1,3-dibromopropane are presented below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 1,3-Dibromopropane

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | -CH₂-Br | ~3.5 | Triplet | CCl₄ |

| ¹H | -CH₂-CH₂-CH₂- | ~2.4 | Quintet/Multiplet | CCl₄ |

| ¹³C | -CH₂-Br | ~33-35 | - | CDCl₃ |

| ¹³C | -CH₂-CH₂-CH₂- | ~30-32 | - | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

For derivatives such as (E)-1,3-Dibromo-1-propene, the NMR spectra become more complex due to the presence of the double bond and the resulting stereochemistry. chemicalbook.com The vinyl protons and the allylic protons will have distinct chemical shifts and coupling constants that help define the geometry of the molecule. chemicalbook.com

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are indispensable for confirming atomic connectivity and determining the stereochemistry of more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 1,3-dibromopropane, a COSY spectrum would show a cross-peak connecting the signals of the C1/C3 protons with the C2 protons, confirming their adjacency in the molecular structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum of 1,3-dibromopropane would show a correlation between the proton signal at ~3.5 ppm and the carbon signal at ~33-35 ppm, and another between the proton signal at ~2.4 ppm and the carbon signal at ~30-32 ppm.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for stereochemical assignments as they detect through-space proximity of protons, regardless of whether they are coupled through bonds. wordpress.com For a derivative like (E)-1,3-dibromo-1-propene, a NOESY experiment could confirm the trans configuration of the double bond by showing a correlation between the vinyl proton and the allylic CH₂ protons, an interaction characteristic of this specific spatial arrangement. wordpress.comipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1,3-dibromopropane is characterized by absorptions corresponding to its alkane backbone and carbon-halogen bonds. nist.gov The primary functional groups are the C-H and C-Br bonds. nist.govchemicalbook.com

C-H Stretching: Strong absorption bands are observed in the region of 2845-2975 cm⁻¹, which are characteristic of the stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups. docbrown.info

C-H Bending/Deformation: Strong absorptions between 1370 and 1470 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ groups. docbrown.info

C-Br Stretching: The most characteristic feature for an alkyl bromide is the C-Br stretching vibration, which gives rise to strong absorption bands in the fingerprint region, typically between 550 and 750 cm⁻¹. docbrown.info

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3300 cm⁻¹ for O-H) confirms the lack of carbonyl or hydroxyl functional groups. proprep.com

Interactive Data Table: Characteristic IR Absorption Bands for 1,3-Dibromopropane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2845 - 2975 | C-H Stretch (sp³ CH₂) | Strong |

| 1370 - 1470 | C-H Bend (CH₂) | Strong |

| 550 - 750 | C-Br Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of 1,3-dibromopropane provides clear evidence of its molecular mass and characteristic fragmentation pathways. nist.gov A key feature of compounds containing bromine is the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as pairs of peaks (M and M+2) of nearly equal intensity. docbrown.info

The molecular ion peak ([C₃H₆Br₂]⁺) for 1,3-dibromopropane is observed as a cluster around m/z 200, 202, and 204, corresponding to the different combinations of bromine isotopes (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, ⁸¹Br⁸¹Br). chemicalbook.com

Common fragmentation patterns include:

Loss of a bromine radical (•Br): This is a very common fragmentation for alkyl halides, leading to a prominent fragment ion cluster at m/z 121 and 123 ([C₃H₆Br]⁺). nih.govchemicalbook.comchegg.com

Alkyl fragmentation: The most abundant peak (base peak) in the spectrum is often observed at m/z 41, corresponding to the stable allyl cation ([C₃H₅]⁺), formed through the loss of both bromine atoms and a hydrogen atom. nih.govchemicalbook.com

Interactive Data Table: Major Mass Spectrometry Fragments for 1,3-Dibromopropane

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 200, 202, 204 | [C₃H₆Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 121, 123 | [C₃H₆Br]⁺ | Loss of a •Br radical |

| 41 | [C₃H₅]⁺ | Base peak; likely the allyl cation |

| 39 | [C₃H₃]⁺ | Loss of H₂ from [C₃H₅]⁺ |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

UV-Visible spectroscopy of saturated haloalkanes like 1,3-dibromopropane is characterized by absorptions in the far-ultraviolet region, corresponding to high-energy electronic transitions. The absorption of UV radiation excites outer electrons from their ground state to a higher energy state. deepdyve.com For molecules containing only sigma (σ) bonds and atoms with non-bonding electrons (lone pairs), such as the bromine atoms in 1,3-dibromopropane, the primary transitions are σ → σ* and n → σ*. deepdyve.comtainstruments.com

The σ → σ* transitions involve exciting an electron from a bonding σ orbital to its corresponding anti-bonding σ* orbital and require very high energy, thus occurring at short wavelengths. deepdyve.com The n → σ* transitions involve promoting a non-bonding electron from a lone pair on a bromine atom to an anti-bonding σ* orbital. These transitions typically require less energy than σ → σ* transitions and occur at wavelengths in the range of 150-250 nm. deepdyve.com

Experimental studies on the photodissociation of 1,3-dibromopropane show absorption of UV radiation at 234 nm, which leads to the cleavage of the carbon-bromine bond. This absorption corresponds to the excitation of an electron to a repulsive potential energy surface, resulting in direct dissociation of the molecule. rsc.org

Table 1: Electronic Transitions for 1,3-Dibromopropane

| Transition Type | Involved Orbitals | Typical Wavelength Region | Observed λmax for 1,3-Dibromopropane |

|---|---|---|---|

| n → σ* | Non-bonding (Br lone pair) → σ* (C-Br) | 150 - 250 nm | 234 nm rsc.org |

Photoelectron Spectroscopy for Orbital Energy Mapping

Photoelectron spectroscopy (PES) is a powerful technique for directly measuring the binding energies of electrons in a molecule, thereby providing an experimental map of molecular orbital energies. khanacademy.orgkhanacademy.org The process involves irradiating a sample with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected photoelectrons. pinchaschemsite.com The binding energy (ionization energy) of an electron is calculated by subtracting its measured kinetic energy from the energy of the incident photon. pinchaschemsite.com

A PES spectrum plots the photoelectron count against binding energy, where each peak corresponds to the ionization of electrons from a specific molecular orbital. khanacademy.org For 1,3-dibromopropane, the spectrum would show distinct bands corresponding to the ionization from the non-bonding lone pair orbitals of the two bromine atoms, as well as from the various σ bonding orbitals of the C-C and C-H bonds. According to Koopmans' theorem, the ionization energies are directly related to the energies of the molecular orbitals. libretexts.org

The highest occupied molecular orbitals (HOMOs) in 1,3-dibromopropane would be the non-bonding orbitals localized on the bromine atoms, which would appear as the lowest binding energy peaks in the PES spectrum. The more stable, deeper-lying σ orbitals of the carbon backbone would require more energy for ionization and thus appear at higher binding energies. libretexts.org The fine structure within a PES band can also provide information about the vibrational levels of the resulting cation, indicating the bonding character of the ionized orbital. libretexts.org

Table 2: Predicted Photoelectron Spectroscopy Data for 1,3-Dibromopropane

| Molecular Orbital | Description | Expected Binding Energy |

|---|---|---|

| n(Br) | Non-bonding lone pairs on bromine atoms (HOMO) | Lowest |

| σ(C-Br) | Bonding orbitals of the carbon-bromine bonds | Intermediate |

| σ(C-C) | Bonding orbitals of the carbon-carbon bonds | High |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. researchgate.net

For a compound like 1,3-dibromopropane, which is a liquid at room temperature with a melting point of -34.2°C, single-crystal X-ray diffraction analysis would necessitate cryo-crystallography techniques to study its solid state. wikipedia.org Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the crystal lattice.

The flexibility of the propane (B168953) chain allows for different conformations, primarily gauche and anti, around the C-C bonds. XRD would unambiguously determine which conformer or combination of conformers is present in the solid state. Furthermore, the analysis reveals how the molecules pack together in the crystal, identifying any significant intermolecular interactions, such as halogen bonding (Br···Br interactions) or other van der Waals forces, which govern the supramolecular architecture. semanticscholar.org

Table 3: Representative Crystallographic Data Obtainable for a Dibromoalkane Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic researchgate.net |

| Space Group | The specific symmetry group of the crystal | P2₁/n researchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes | a = 6.878 Å, b = 6.960 Å, c = 8.793 Å researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes | β = 113.08° researchgate.net |

| C-Br Bond Length | The distance between carbon and bromine atoms | 1.926 Å researchgate.net |

| C-C-C Bond Angle | The angle defining the propane backbone | ~109.5° (expected) |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are used to study the effect of heat on a material, providing information on its thermal stability, decomposition pathways, and phase transitions. tainstruments.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is essential for determining the thermal stability of compounds like 1,3-dibromopropane. A TGA experiment generates a thermogram, which plots the percentage of initial mass remaining against temperature.

For 1,3-dibromopropane, heating the sample would lead to its eventual decomposition, observed as a significant mass loss in the TGA curve. The primary thermal decomposition pathway for bromoalkanes involves the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This process results in the evolution of volatile products such as hydrogen bromide (HBr) and various hydrocarbon fragments. When heated to decomposition, 1,3-dibromopropane is known to emit toxic fumes of hydrogen bromide. pinchaschemsite.com

The TGA thermogram provides key parameters for thermal stability: the onset temperature of decomposition (Tonset), where significant mass loss begins, and the peak decomposition temperature (Tmax), which corresponds to the point of the most rapid mass loss, determined from the derivative of the TGA curve (DTG). researchgate.net This data is crucial for understanding the temperature limits within which the compound is stable.

Table 4: Representative TGA Data for a Halogenated Organic Compound

| Parameter | Description | Typical Temperature Range (°C) |

|---|---|---|

| Tonset (5% mass loss) | Temperature at which 5% of the initial mass has been lost, indicating the start of decomposition. | 200 - 400 |

| Tmax (Peak of DTG) | Temperature at the maximum rate of decomposition. | 250 - 450 |

Computational Chemistry and Theoretical Investigations of 1,3 Dibromopropane

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-dibromopropane (B121459), these calculations reveal the distribution of electrons, the nature of its chemical bonds, and the regions most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, and chemical reactivity. vedantu.comjoaquinbarroso.com

| Type of Calculation | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Ab initio | 6-311G* | -11.198 | 3.493 | 14.691 |

| DFT | 3-21G(d) | -6.417 | -1.346 | 7.763 |

| Semiempirical | MNDO/d | -10.453 | 0.443 | 10.896 |

| AM1 | -10.727 | 0.622 | 11.349 |

Data sourced from a 2017 study on the photodissociation of 1,3-dibromopropane. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more familiar, localized representation corresponding to the classic Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of the bonding within a molecule, including bond polarity, hybridization, and the effects of electron delocalization. wikipedia.orgwisc.edu

For 1,3-dibromopropane, an NBO analysis would characterize the following:

Bonding Orbitals : It would detail the nature of the C-C and C-H sigma (σ) bonds, as well as the highly polarized C-Br sigma bonds. The analysis provides the percentage of electron density contributed by each atom to the bond, confirming the covalent and ionic character. wikipedia.org

Lone Pairs : The analysis would describe the lone pair orbitals on the two bromine atoms, which are key to the molecule's nucleophilic character.

Delocalization Effects : NBO analysis can quantify weak departures from the idealized Lewis structure, which represent electron delocalization. wikipedia.org In 1,3-dibromopropane, this would involve interactions between the filled bonding or lone pair orbitals (donors) and the empty antibonding orbitals (acceptors). A significant interaction would be the hyperconjugation between the C-H or C-C σ orbitals and the C-Br σ* (antibonding) orbitals, which contributes to the stability of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. wolfram.com The MEP map is colored to show different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

In the case of 1,3-dibromopropane, an MEP map would show:

Negative Potential : Regions of high electron density (colored red) would be concentrated around the two highly electronegative bromine atoms due to their lone pairs. These sites represent the centers of nucleophilicity.

Positive Potential : The hydrogen atoms and, to a lesser extent, the carbon atoms bonded to the bromines would exhibit positive electrostatic potential (colored blue). These electron-deficient areas are the most likely sites for an attack by a nucleophile.

The MEP map thus provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species.

Both ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to perform the electronic structure calculations described above. researchgate.netsigmaaldrich.com

Ab Initio Methods : These methods, such as Hartree-Fock, are derived directly from theoretical principles without the use of experimental data. sigmaaldrich.com They provide a rigorous approach to solving the Schrödinger equation. For 1,3-dibromopropane, ab initio calculations have been used to investigate its vibrational spectrum and conformational equilibria. sigmaaldrich.com

Density Functional Theory (DFT) : DFT is a widely used computational method that maps the electron density of a multi-electron system to its energy. mdpi.com It is often computationally less expensive than high-level ab initio methods while providing highly accurate results for many systems. dntb.gov.ua DFT calculations are routinely used to optimize molecular geometries and calculate properties like HOMO-LUMO energies and MEP maps for molecules including derivatives of 1,3-dibromopropane. researchgate.net

Calculations on 1,3-dibromopropane have utilized these methods with various basis sets (e.g., 6-31+g, 3-21G(d), 6-311G) to determine its energetic and structural properties. researchgate.netsigmaaldrich.com

| Type of Calculation | Method | Total Energy (kcal/mol) | Binding Energy (kcal/mol) | Heat of Formation (kcal/mol) |

|---|---|---|---|---|

| Ab initio | 6-311G* | -3301874.961 | - | - |

| DFT | 3-21G(d) | -3288853.863 | - | - |

| Semiempirical | MNDO/d | -22298.394 | -872.395 | 6.366 |

| AM1 | -27078.02 | -893.359 | -15.733 |

Data sourced from a 2017 study comparing different computational methods for 1,3-dibromopropane. researchgate.net

Reaction Mechanism and Kinetics Modeling

Beyond static electronic properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy landscape that connects reactants to products and calculating the rates at which these transformations occur.

Transition State Theory (TST) is a fundamental model for understanding and calculating the rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state or activated complex, which exists in a quasi-equilibrium with the reactants. wikipedia.orgyoutube.com This transition state represents a saddle point on the potential energy surface. wikipedia.org

The core of TST is the Eyring equation, which relates the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡). ΔG‡ is the difference in free energy between the reactants and the transition state. youtube.com

The application of TST to a reaction involving 1,3-dibromopropane would proceed as follows:

Reaction Pathway Mapping : Computational methods (like DFT) are used to identify the structures of the reactants, products, and, crucially, the transition state for a specific reaction (e.g., intramolecular cyclization to form cyclopropane).

Energy Calculation : The energies of these structures are calculated with high accuracy.

Activation Energy Determination : The Gibbs free energy of activation (ΔG‡) is determined from the energy difference between the transition state and the reactants.

Rate Constant Calculation : Using the Eyring equation, the rate constant for the reaction can be calculated from ΔG‡.

This approach allows for the theoretical prediction of reaction rates and provides deep mechanistic insight into how factors like molecular structure and solvent influence the kinetics of reactions involving 1,3-dibromopropane.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Dibromopropane |

Unimolecular Reaction Rate Theories (e.g., RRKM)

Unimolecular reactions, where a single molecule undergoes rearrangement or decomposition, are fundamental in chemistry. The rates of these reactions are often dependent on the internal energy of the molecule and the pressure of the system. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone for calculating the microcanonical rate constant, k(E), for such reactions. wikipedia.org

The theory is based on several key assumptions:

The molecule is treated as a collection of coupled harmonic oscillators that can exchange energy freely.

The rate of intramolecular vibrational energy redistribution (IVR) is much faster than the rate of the reaction itself.

The reaction proceeds through a critical configuration known as the transition state, located at the maximum of the potential energy barrier along the reaction coordinate. wikipedia.org

A detailed theoretical investigation of the thermal decomposition of 1-bromo-3-chloropropane, a close structural analog of 1,3-dibromopropane, illustrates the application of RRKM theory. nih.gov In that study, the primary decomposition pathway was found to be the elimination of HBr. nih.gov The molecular properties of the reactant and the transition states for the reaction were calculated using quantum-chemical methods. nih.gov These computed properties, including vibrational frequencies and moments of inertia, are crucial inputs for the RRKM calculations.

The resulting rate constants are then determined for the high-pressure and low-pressure limits. nih.gov At the high-pressure limit, the reaction is truly unimolecular and the rate is first-order, as collisions with a bath gas are frequent enough to maintain a Boltzmann distribution of energized molecules. In the low-pressure limit, the rate-determining step becomes the collisional activation of the reactant molecules, leading to second-order kinetics.

RRKM theory provides a robust framework for understanding and predicting the kinetics of unimolecular reactions of halogenated propanes over a wide range of temperatures and pressures. rsc.org

Quantum Chemical Approaches for Molecular Properties

Quantum chemistry offers a variety of methods to approximate the solution of the Schrödinger equation for a given molecule, providing insights into its electronic structure and properties.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. ststephens.net.in This method treats each electron as moving in the average field of all other electrons, thus neglecting the instantaneous electron-electron correlation. ststephens.net.in While computationally efficient, this approximation can lead to inaccuracies, particularly for systems where electron correlation is significant. epfl.ch

Despite its limitations, the HF method can provide useful qualitative results and serves as a starting point for more advanced techniques. For instance, a study on 1,3-dibromopropane utilized restricted Hartree-Fock (RHF) calculations with a 6-31+g* basis set to compute its vibrational spectrum (infrared and Raman). sigmaaldrich.com These theoretical calculations were then compared with experimental measurements in the crystalline, liquid, and gaseous states to aid in the assignment of vibrational modes and to study the conformational equilibria of the molecule. sigmaaldrich.com

To improve upon the HF approximation, post-Hartree-Fock methods have been developed to incorporate electron correlation. ststephens.net.in These methods use the HF wavefunction as a reference and apply corrections to account for the neglected electron correlation energy. mdpi.com Common post-Hartree-Fock methods include:

Møller-Plesset (MP) perturbation theory: This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and computationally affordable method that often provides a significant improvement over HF for structural and energetic properties. epfl.chnomad-laboratory.de

Coupled-Cluster (CC) theory: This is a powerful and accurate method that includes the effects of electron correlation to a high degree. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies. mdpi.comresearchgate.net

For molecules containing heavy atoms like bromine, post-Hartree-Fock methods are generally necessary to achieve high accuracy in the prediction of molecular properties. dntb.gov.ua

In practical quantum chemical calculations, the molecular orbitals are represented by a linear combination of pre-defined mathematical functions known as a basis set. mit.edu The choice of basis set is crucial as it directly impacts the accuracy and computational cost of the calculation. youtube.com

For molecules containing bromine, such as 1,3-dibromopropane, the selection of an appropriate basis set is particularly important. The basis set must be flexible enough to describe the large number of electrons and the polarization of the electron density around the bromine atoms.

Commonly used basis sets for halogen-containing compounds include:

Pople-style basis sets: These are denoted as n-ijG, such as 6-31G(d,p) or 6-311+G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. youtube.com The letters in parentheses denote the inclusion of polarization functions (e.g., d, p) and diffuse functions (e.g., +). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, while diffuse functions are important for describing weakly bound electrons, such as in anions or in the description of van der Waals interactions.

Dunning's correlation-consistent basis sets: These are denoted as cc-pVnZ (where n=D, T, Q, 5, etc., for double, triple, quadruple, quintuple-zeta). These basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set (n) increases. The augmented versions, aug-cc-pVnZ, include diffuse functions and are generally recommended for accurate calculations on systems with halogens. researchgate.net

The computational cost of ab initio calculations scales steeply with the number of basis functions. mit.edu For example, HF calculations formally scale as N^4, while MP2 scales as N^5, where N is the number of basis functions. nomad-laboratory.de Therefore, a compromise must often be made between the desired accuracy and the available computational resources. For a molecule like 1,3-dibromopropane, a basis set like 6-311+G(d,p) or cc-pVTZ would likely provide a good balance of accuracy and computational efficiency for many properties.

Emerging Quantum Computing Applications in Molecular Systems

Quantum computing represents a paradigm shift in computational science with the potential to revolutionize the field of molecular modeling. ymerdigital.com Classical computers struggle to accurately simulate the quantum mechanical behavior of complex molecules because the computational resources required scale exponentially with the size of the system. vidyagxp.com Quantum computers, by harnessing the principles of quantum mechanics such as superposition and entanglement, are inherently suited to tackle these problems. ymerdigital.com

For small molecules like 1,3-dibromopropane, quantum computing could offer several advantages in the future:

Highly Accurate Energy Calculations: Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) could calculate the ground and excited state energies of molecules with an accuracy that is intractable for classical computers. quantumzeitgeist.com This would allow for highly reliable predictions of reaction energies, activation barriers, and spectroscopic properties.

Simulation of Reaction Dynamics: Quantum computers could simulate the time evolution of a chemical reaction at the quantum level, providing a detailed understanding of the reaction mechanism and the role of quantum effects like tunneling.

Drug Discovery and Materials Science: The ability to accurately model molecular interactions is crucial in drug design and materials science. vidyagxp.comthequantuminsider.com Quantum computers could accelerate the discovery of new drugs and materials by enabling the precise simulation of molecular docking and the prediction of material properties. thequantuminsider.com

While the field of quantum computing is still in its early stages of development, it holds immense promise for the future of computational chemistry. researchgate.net As quantum hardware and algorithms continue to improve, they are expected to become invaluable tools for studying the properties and reactivity of molecular systems, including halogenated compounds like 1,3-dibromopropane.

Environmental Transformations and Fate of 1,3 Dibromopropane

Biotic Transformations and Metabolic Pathways

Biotic transformations involve the degradation of 1,3-dibromopropane (B121459) by living organisms, primarily through enzymatic reactions. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

A primary metabolic pathway for 1,3-dibromopropane in rats involves conjugation with glutathione (B108866) (GSH), a crucial antioxidant nih.govwikipedia.org. This reaction, which can be catalyzed by glutathione S-transferases (GSTs), leads to a significant decrease in the levels of hepatic GSH nih.gov. The initial step is believed to be the formation of 1-bromo-3-propyl-S-glutathione wikipedia.org.

This initial conjugate undergoes further metabolism through the mercapturic acid pathway, resulting in the formation of several urinary metabolites. A major metabolite identified is N-acetyl-S-(1-bromo-3-propyl)-cysteine nih.govwikipedia.org. Other identified conjugated metabolites include S-(3-hydroxypropyl)cysteine and N-acetyl-S-(3-hydroxypropyl)cysteine nih.gov. These sulfur-containing metabolites are also excreted in the bile and are subject to enterohepatic cycling nih.govwikipedia.org.

In addition to conjugation, 1,3-dibromopropane is metabolized through oxidative pathways. This is evidenced by the identification of beta-bromolactic acid as a urinary metabolite in rats nih.gov. Furthermore, a portion of the administered dose is completely oxidized, leading to its excretion as carbon dioxide (CO2) in expired air. Approximately 3.5% of a dose has been shown to be exhaled as CO2 within 6 hours, indicating that oxidation serves as a main route of detoxification nih.gov.

Table 4: Major Metabolites of 1,3-Dibromopropane

| Metabolic Pathway | Metabolite | Site of Isolation |

|---|---|---|

| GSH Conjugation | N-acetyl-S-(1-bromo-3-propyl)-cysteine | Urine |

| GSH Conjugation | S-(3-hydroxypropyl)cysteine | Urine |

| GSH Conjugation | N-acetyl-S-(3-hydroxypropyl)cysteine | Urine |

| Oxidation | Beta-bromolactic acid | Urine |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dibromopropane |

| 1,3-dibromopropane |

| 1,3-dichloropropene (B49464) |

| Beta-bromolactic acid |

| Carbon dioxide |

| Carbon monoxide |

| Glutathione (GSH) |

| Hydrogen bromide |

| N-acetyl-S-(1-bromo-3-propyl)-cysteine |

| N-acetyl-S-(3-hydroxypropyl)cysteine |

| Propylene glycol |

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of 1,3-dibromopropane can be predicted using various mathematical models. These models utilize the compound's physicochemical properties to estimate its partitioning between different environmental compartments—such as air, water, soil, and sediment—and its movement within and between them.

Fugacity-based models are a cornerstone of environmental chemistry for predicting the behavior of chemicals. pku.edu.cn Fugacity, a concept analogous to partial pressure, represents a substance's "escaping tendency" from a particular phase. wikipedia.org When the fugacities of a chemical in adjacent environmental compartments are equal, the system is at equilibrium. Differences in fugacity drive the diffusion and transport of the chemical from areas of high fugacity to low fugacity. pku.edu.cn

These models divide the environment into a series of interconnected, homogeneous boxes representing compartments like air, water, soil, and sediment. d-nb.info The potential distribution of a chemical is determined by the fugacity capacity (Z) of each compartment, which describes the capacity of that medium to absorb the chemical. nih.gov The Z-value is calculated using key physicochemical properties of the substance, including its vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). pku.edu.cn

While specific applications of fugacity-based multicompartment models exclusively for 1,3-dibromopropane are not extensively detailed in peer-reviewed literature, the methodology has been successfully applied to other complex mixtures of short-chain halogenated hydrocarbons, such as short-chain chlorinated paraffins (SCCPs). pku.edu.cnresearchgate.netcdc.gov For these compounds, fugacity models predict environmental concentrations and compartmental distribution. pku.edu.cncdc.gov

To apply a fugacity model to 1,3-dibromopropane, one would use its known properties (see Table 1) to calculate the Z-values for each environmental compartment. This would allow for an estimation of its likely distribution. Given its moderate vapor pressure and water solubility, it is expected to partition between air and water, with its fate being influenced by transport processes like volatilization from water and deposition from air. epa.govnih.gov

Table 1: Physicochemical Properties of 1,3-Dibromopropane Relevant to Fugacity Modeling This table is interactive. Users can sort and filter the data.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 201.89 | g/mol |

| Boiling Point | 167 | °C |

| Water Solubility | 1.68 (at 30 °C) | g/L |

| Vapor Pressure | 1.36 (at 25 °C) | mmHg |

| log Kow | 2.37 | dimensionless |

| Henry's Law Constant | 8.88 x 10⁻⁴ | atm·m³/mol |

Source: PubChem CID 8001 nih.gov

Markov chain models offer another probabilistic approach to predicting the movement of contaminants. A Markov chain is a mathematical model that describes a sequence of events in which the probability of each event depends only on the state of the system at the previous event. nih.gov In environmental science, these models can be used to simulate the transport of pollutants by defining different locations or environmental compartments as "states" and calculating the probability of the pollutant moving from one state to another over a discrete time step. nih.govpurdue.edu

The core of a Markov chain model is the transition matrix, which contains the probabilities of a substance transitioning between different states (e.g., from a soil layer to an adjacent groundwater layer). nih.gov This approach has been successfully applied to model the transport of gaseous contaminants and particulates in indoor environments and can be extended to larger environmental systems. purdue.eduecetoc.org

Specific studies applying Markov chain models to predict the environmental transport of 1,3-dibromopropane are not readily found in scientific literature. However, the framework is applicable. To model its fate, the environment would be discretized into a grid of states. The transition probabilities would be determined by environmental processes such as advection (bulk movement with water or air) and diffusion. purdue.edu For instance, the probability of 1,3-dibromopropane moving from a surface soil layer to a deeper one could be calculated based on factors like soil porosity, water infiltration rates, and the chemical's sorption characteristics. The model could then simulate the probable distribution of the compound over time, identifying areas of potential accumulation.

The mobility of a chemical in soil and its potential to leach into groundwater are critical components of its environmental fate assessment. This mobility is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water.

A key parameter for predicting this behavior is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). researchgate.net This coefficient normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon in the soil, as organic matter is the primary sorption site for many non-ionic organic compounds. researchgate.netusda.gov A low Koc value indicates weak sorption to soil and, consequently, high mobility and a greater potential for leaching. researchgate.net

Direct experimental data for the Koc of 1,3-dibromopropane is limited, but its properties and data from structurally similar compounds suggest it is weakly sorbed and highly mobile. For comparison, related short-chain halogenated propanes exhibit low Koc values, classifying them as mobile in soil (see Table 2). For example, 1,3-dichloropropene has Koc values ranging from 18 to 70, indicating it is weakly sorbed. researchgate.netcdc.gov Similarly, 1,2-dibromo-3-chloropropane (B7766517) (DBCP), a compound known for its leaching potential, has Koc values around 128–149, also indicating high mobility. usda.gov Given these analogs, 1,3-dibromopropane is expected to have a high potential to leach through the soil profile and contaminate groundwater.

Table 2: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for 1,3-Dibromopropane and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound | CAS Number | log Kow | Koc Value (mL/g) | Mobility Classification |

|---|---|---|---|---|

| 1,3-Dibromopropane | 109-64-8 | 2.37 | Estimated to be low | High (inferred) |

| 1-Bromopropane | 107-06-2 | 1.61 | ~40 | Very High |

| 1,3-Dichloropropene | 542-75-6 | 1.98 | 18 - 70 | High |

| 1,2-Dibromo-3-chloropropane (DBCP) | 96-12-8 | 2.26 | 128 - 149 | High |

Sources: U.S. National Library of Medicine, Kim et al. (2003), Wilson et al. (1981) epa.govresearchgate.netusda.gov

Studies on related fumigants using soil columns have confirmed that factors such as soil type, organic matter content, and water flow significantly influence leaching. cdc.govnih.gov For instance, the adsorption of 1,3-dichloropropene increases with higher soil organic matter content, which in turn reduces its mobility. researchgate.net Conversely, in sandy soils with low organic matter, the leaching potential is much greater. Therefore, the risk of groundwater contamination by 1,3-dibromopropane would be highest in areas with sandy soils and significant rainfall or irrigation, which facilitates downward transport through the soil profile.

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis methods for 1,3-Dibromopropene, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis route involves allylic bromination of propene derivatives. For example, Barbier-type reactions using Zn or In catalysts under aqueous conditions enable stereoselective additions to imines, yielding aziridines (Scheme 58, ). Key variables include catalyst choice (Zn(OAc)₂ vs. In), solvent polarity, and temperature. A comparative study (Table 1) shows Zn catalysts achieve ~75% yield at 80°C, while In catalysts under milder conditions (40°C) yield ~82% but require longer reaction times . Purification typically involves fractional distillation (bp 155–156°C) and GC-MS validation .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Safety protocols emphasize avoiding skin/eye contact and inhalation. Storage requires airtight containers in dry, ventilated areas (≤25°C). Incompatibilities include strong oxidizers and bases. Accidental spills should be contained using inert adsorbents (e.g., vermiculite) and disposed via certified hazardous waste channels. Always use fume hoods and personal protective equipment (PPE) during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies regiochemical outcomes (e.g., allylic vs. vinylic bromination). For example, ¹H NMR peaks at δ 5.8–6.2 ppm confirm vinyl bromide protons. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity (retention time ~8.2 min under He carrier gas). Density (1.5573 g/cm³) and refractive index (n²⁰/D 1.5573) provide supplementary physical data .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of aziridine formation using this compound?

- Methodological Answer : Stereoselectivity arises from intermediate coordination geometry. In Zn-mediated reactions (Scheme 58), a cyclic bromonium ion intermediate (I) forms, favoring cis-addition to imines due to steric hindrance. Computational DFT studies can model transition states to predict diastereomeric ratios. Experimental validation involves chiral HPLC to separate enantiomers and X-ray crystallography for absolute configuration determination .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer : Systematic reviews (scoping studies) should categorize data by catalyst type, solvent, and temperature. For instance, In catalysts may show higher efficiency in polar aprotic solvents (DMF) but lower reproducibility in aqueous systems. Meta-analyses using ANOVA can identify outliers. Replication studies with standardized protocols (e.g., fixed molar ratios, inert atmospheres) reduce variability .

Q. What computational strategies predict the regioselectivity of this compound in radical addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to map electron-deficient sites. For example, the C1 position is more electrophilic (LUMO energy = -1.8 eV) than C3 (-1.5 eV), favoring nucleophilic attack at C1. Molecular dynamics simulations further assess solvent effects on transition states. Experimental validation via kinetic isotope effects (KIE) or Hammett plots corroborates computational findings .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

- Methodological Answer :

- Feasible: Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).

- Novel: Explore understudied applications (e.g., photochemical reactivity or cross-coupling catalysis).

- Ethical: Adhere to institutional guidelines for brominated compound disposal.

- Relevant: Align with green chemistry principles (e.g., solvent-free reactions) .

Q. What strategies optimize literature reviews for identifying gaps in this compound research?

- Methodological Answer : Use structured databases (SciFinder, Reaxys) with Boolean queries (e.g., "this compound AND aziridine NOT industrial"). Scoping studies should map trends (e.g., synthesis vs. application papers) and highlight under-researched areas (e.g., toxicity profiling). Critical appraisal tools (e.g., AMSTAR-2) assess study quality, while citation tracking identifies foundational authors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。